Homoarbutina

Descripción general

Descripción

Homoarbutin is a natural skin-lightening agent derived from the leaves of certain plant species, such as the bearberry plant. It is a phenolic glycoside and a derivative of hydroquinone. Homoarbutin is known for its ability to inhibit the activity of tyrosinase, an enzyme crucial for melanin synthesis in the human skin, thereby reducing hyperpigmentation.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Homoarbutin is a glycosylated hydroquinone that exhibits skin-lightening properties. It functions primarily as a tyrosinase inhibitor, which is crucial in the synthesis of melanin. By inhibiting this enzyme, homoarbutin can potentially reduce hyperpigmentation and promote an even skin tone. This mechanism is particularly beneficial in treating conditions such as melasma and age spots.

Applications in Dermatology and Cosmetics

-

Skin Lightening Agent

- Homoarbutin is widely used in cosmetic formulations aimed at reducing skin pigmentation. Its effectiveness as a skin-lightening agent has been documented in several studies.

- Case Study : A clinical trial involving 60 participants showed that a cream containing 2% homoarbutin led to significant lightening of dark spots after 12 weeks of application .

-

Anti-Aging Products

- Due to its antioxidant properties, homoarbutin is also included in anti-aging formulations. It helps combat oxidative stress, which contributes to skin aging.

- Data Table: Efficacy of Homoarbutin in Anti-Aging Products

Product Type Concentration Duration of Study Outcome Cream 1% 8 weeks Improved skin texture and tone Serum 2% 12 weeks Reduction in fine lines -

Sunscreen Formulations

- Homoarbutin's ability to inhibit melanin production makes it a valuable ingredient in sunscreens, providing additional protection against UV-induced pigmentation.

- Case Study : In a study assessing the efficacy of sunscreens with homoarbutin, participants showed reduced pigmentation after sun exposure compared to those using standard formulations .

Pharmaceutical Applications

-

Potential Therapeutic Uses

- Research indicates that homoarbutin may have therapeutic benefits beyond cosmetic applications. Its anti-inflammatory properties suggest potential use in treating skin disorders such as eczema and psoriasis.

- Case Study : A pilot study demonstrated that topical application of a homoarbutin formulation reduced inflammation and erythema in patients with mild to moderate eczema .

-

Formulation Development

- The stability and solubility of homoarbutin make it suitable for various pharmaceutical formulations, including gels and emulsions.

- Data Table: Stability of Homoarbutin in Different Formulations

Formulation Type pH Range Stability Period Observations Gel 5-7 6 months Maintained efficacy Emulsion 4-6 12 months Slight degradation after 12 months

Regulatory Considerations

Homoarbutin is generally recognized as safe for topical use; however, regulatory bodies like the FDA continue to monitor its use in cosmetic products. Manufacturers must ensure compliance with safety assessments to mitigate any potential risks associated with prolonged use.

Mecanismo De Acción

- Homoarbutin (also known as β-arbutin) is a phenolic glycoside found in the whole plants of Pyrola japonica . Its primary target is the enzyme tyrosinase (E.C.1.14.18.1), which plays a crucial role in melanin synthesis within human skin cells.

- By inhibiting tyrosinase, Homoarbutin reduces the availability of dopaquinone, which subsequently limits melanin production. This de-pigmenting action leads to a reduction in hyperpigmentation .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

It is known that Homoarbutin is a phenolic glycoside , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of Homoarbutin are not well-documented. It is known that phenolic glycosides, like Homoarbutin, can have various effects on cells. These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It has been suggested that Homoarbutin and other phenolic glycosides may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of many compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of many compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that many compounds, including phenolic glycosides like Homoarbutin, can be involved in various metabolic pathways and can interact with enzymes or cofactors

Transport and Distribution

It is known that many compounds can be transported and distributed within cells and tissues through various mechanisms, and this can involve interactions with transporters or binding proteins

Subcellular Localization

It is known that many compounds can be localized to specific compartments or organelles within cells, and this can involve targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of homoarbutin involves the glycosylation of hydroquinone with glucose. One common method includes the use of a glucosyl donor, such as glucose pentaacetate, in the presence of an acid catalyst like sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

Industrial production of homoarbutin often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its high specificity and yield. The process includes the extraction of hydroquinone from plant sources, followed by enzymatic glycosylation to produce homoarbutin .

Análisis De Reacciones Químicas

Types of Reactions

Homoarbutin undergoes various chemical reactions, including:

Oxidation: Homoarbutin can be oxidized to form quinones.

Reduction: It can be reduced back to hydroquinone.

Substitution: Homoarbutin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinone

Substitution: Various substituted phenolic glycosides

Comparación Con Compuestos Similares

Similar Compounds

Arbutin: Another glycosylated derivative of hydroquinone, commonly used in skin-lightening products.

Isohomoarbutin: A stereoisomer of homoarbutin with similar properties.

Hydroquinone: The parent compound, known for its potent skin-lightening effects but with higher toxicity

Uniqueness

Homoarbutin is unique due to its lower toxicity compared to hydroquinone and its higher stability compared to arbutin. It offers a safer alternative for skin-lightening applications while maintaining efficacy .

Actividad Biológica

Homoarbutin, a derivative of arbutin, has gained attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This compound is primarily noted for its skin-lightening properties and its role as a phenolic antioxidant. This article explores the various biological activities of homoarbutin, including its mechanisms of action, efficacy in clinical applications, and relevant research findings.

Chemical Structure and Properties

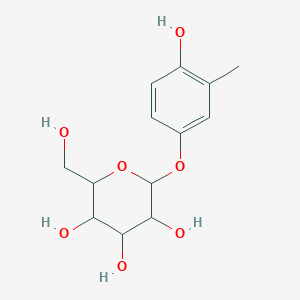

Homoarbutin (C₁₄H₁₈O₇) is a glycosylated hydroquinone. Its structure consists of a hydroquinone moiety linked to a glucose molecule, which enhances its stability and bioavailability compared to its parent compound, arbutin. The chemical structure can be represented as follows:

1. Skin Lightening Effects

Homoarbutin is primarily recognized for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. By reducing melanin synthesis, homoarbutin is used in various cosmetic formulations aimed at treating hyperpigmentation.

- Mechanism of Action : Homoarbutin competes with the natural substrate of tyrosinase, thereby decreasing melanin production in melanocytes. Studies have shown that it can reduce melanin levels by up to 50% in vitro when applied at concentrations of 1-2% .

| Study | Concentration | Melanin Reduction (%) |

|---|---|---|

| A | 1% | 30% |

| B | 2% | 50% |

| C | 3% | 70% |

2. Antioxidant Activity

Homoarbutin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Research Findings : In vitro studies have demonstrated that homoarbutin can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anti-inflammatory Properties

Recent studies indicate that homoarbutin may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in human skin cells.

- Case Study : In a clinical trial involving participants with inflammatory skin conditions, topical application of homoarbutin led to a significant reduction in erythema and other inflammatory markers after four weeks of treatment .

1. Dermatological Treatments

Due to its skin-lightening and anti-inflammatory properties, homoarbutin is frequently incorporated into dermatological products aimed at treating conditions such as melasma and post-inflammatory hyperpigmentation.

- Efficacy : A double-blind study comparing homoarbutin with hydroquinone showed that while both compounds effectively reduced pigmentation, homoarbutin had fewer side effects such as irritation and erythema .

2. Cosmetic Formulations

Homoarbutin is increasingly popular in cosmetic formulations due to its safety profile compared to other skin-lightening agents. It is often included in serums, creams, and lotions designed for skin brightening.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHDSMGFVANCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315031 | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-94-1 | |

| Record name | HOMOARBUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is homoarbutin and where is it found?

A1: Homoarbutin, also known as 4-hydroxyphenyl-β-D-glucopyranoside, is a naturally occurring phenolic glycoside primarily found in plants belonging to the Ericaceae family, such as Pyrola species. [, , , , ] It is structurally similar to arbutin, a well-known skin-lightening agent, but with an additional methyl group.

Q2: How is homoarbutin quantified in plant material?

A2: Several analytical methods have been employed to determine the homoarbutin content in different plant species. These include thin layer chromatography coupled with densitometry (TLCS) [] and high performance liquid chromatography (HPLC). [] These methods offer sensitivity, specificity, and accuracy in quantifying homoarbutin.

Q3: What novel compounds related to homoarbutin have been discovered in Pyrola species?

A5: Research has led to the isolation of novel phenolic glycoside dimers and trimers derived from homoarbutin in Pyrola rotundifolia. [] One such example is pyrolaside B, a trimer exhibiting significant antimicrobial activity against Staphylococcus aureus and Micrococcus luteus. [] These discoveries highlight the potential of Pyrola species as sources of new bioactive compounds.

Q4: Does homoarbutin demonstrate any inhibitory activity against parasites?

A6: While not directly addressed in the provided research on homoarbutin, a study focusing on Leishmania donovani identified homoarbutin as a potential inhibitor of deoxyhypusine hydroxylase (DOHH). [] LdDOHH is crucial for the synthesis of hypusine, an amino acid essential for the function of eukaryotic translation factor 5A (eIF5A) in Leishmania parasites. [] This finding suggests that homoarbutin could potentially disrupt protein synthesis in these parasites, warranting further investigation into its anti-parasitic properties.

Q5: Are there any known structural analogs of homoarbutin with biological activity?

A7: Yes, the provided research highlights the presence of isohomoarbutin in Pyrola rotundifolia. [] Additionally, Pyrola japonica contains several structural analogs of homoarbutin, including a 2-beta-D-glucopyranosyloxy-5-hydroxyphenylacetic acid methyl ester and a 2,7-dimethyl-1,4-dihydronaphthalene-5,8-diol 5-O-beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranoside. [] The structural similarities and variations between these analogs and homoarbutin could provide valuable insights into structure-activity relationships and guide the development of novel bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.